molecular formula C13H17ClN2S B14214480 (2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine CAS No. 828914-23-4

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine

Cat. No.: B14214480
CAS No.: 828914-23-4
M. Wt: 268.81 g/mol
InChI Key: ONZXNRPLDGZJOA-UHFFFAOYSA-N
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Description

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine is a synthetic organic compound belonging to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a butyl group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 4-chloroaniline with butyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-[(4-Chlorophenyl)sulfonyl][(3,5-dichlorophenyl)hydrazono]acetonitrile
  • Ethyl (2Z)-(4-chlorophenyl)iminoacetate

Uniqueness

(2Z)-3-Butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific structural features, such as the butyl group and the thiazolidine ring

Properties

CAS No.

828914-23-4

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

3-butyl-N-(4-chlorophenyl)-1,3-thiazolidin-2-imine

InChI

InChI=1S/C13H17ClN2S/c1-2-3-8-16-9-10-17-13(16)15-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3

InChI Key

ONZXNRPLDGZJOA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCSC1=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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